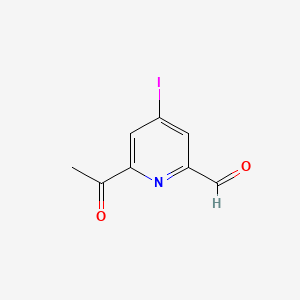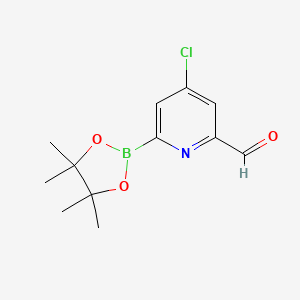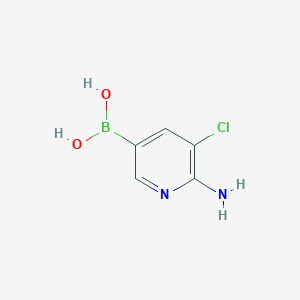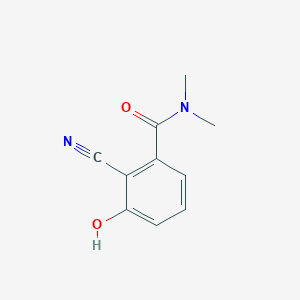![molecular formula C8H14N2O6 B14852622 N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in biochemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO₂) to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The removal of O-acetyl protecting groups is achieved using ammonia in methanol (NH₃/MeOH) to furnish the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving its acetamido and hydroximo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like MnO₂, reducing agents, and various sulfonylhydrazines for condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucono-1,5-lactone derivatives, while reduction can produce different amine or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Medicine: Its potential as an enzyme inhibitor makes it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique properties make it useful in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone involves its interaction with specific enzymes. It acts as a competitive inhibitor of hOGA and hHexB by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition is crucial for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
- N-Acetylglucosamino-1,5-lactone
- 2-Acetamido-2-deoxy-D-glucono-δ-lactone
Uniqueness
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is unique due to its specific inhibitory effects on hOGA and hHexB, which are not as pronounced in similar compounds. Its structure allows for selective binding and inhibition, making it a valuable tool in biochemical research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H14N2O6 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12) |
InChI-Schlüssel |
NJBKCLCEXIDHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)






![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)




